1-(3-Chloro-4-fluorobenzyl)imidazole
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Overview
Description
1-(3-Chloro-4-fluorobenzyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a 3-chloro-4-fluorobenzyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms in the benzyl group imparts unique chemical properties to the molecule, making it a valuable target for synthetic and application-oriented research.
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorobenzyl)imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluorobenzyl chloride from 3-chloro-4-fluorotoluene through chlorination.
Imidazole Formation: The benzyl chloride derivative is then reacted with imidazole in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorobenzyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the benzyl group can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides using oxidizing agents like m-chloroperbenzoic acid. Reduction reactions can be carried out using hydrogenation catalysts.
Coupling Reactions: The compound can be involved in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules. Palladium catalysts are typically used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted imidazoles and benzyl derivatives.
Scientific Research Applications
1-(3-Chloro-4-fluorobenzyl)imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and receptor binding.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: The compound serves as a ligand in the development of new catalytic systems for organic transformations.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorobenzyl)imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the imidazole ring allows for interactions with metal ions and hydrogen bonding, which are crucial for its biological activity. The chlorine and fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorobenzyl)imidazole can be compared with other substituted imidazoles such as:
1-(4-Chlorobenzyl)imidazole: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(3-Fluorobenzyl)imidazole:
1-(3-Chloro-4-methylbenzyl)imidazole: The presence of a methyl group instead of fluorine alters its electronic properties and reactivity.
Biological Activity
1-(3-Chloro-4-fluorobenzyl)imidazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and potential anticancer activities. We will explore various studies, data tables, and case studies that highlight its efficacy and mechanisms of action.
This compound is characterized by the presence of a chloro and a fluorine substituent on the benzyl ring, which may enhance its biological activity through electronic effects. The imidazole moiety is known for its role in many biological systems, particularly in enzyme inhibition and receptor binding.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.019 mg/mL |
Bacillus subtilis | 0.015 mg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .
Antifungal Activity
The compound has also been evaluated for antifungal activity. In one study, it was found to inhibit the growth of Candida albicans with an MIC of 0.0048 mg/mL, indicating potent antifungal properties. The structure-activity relationship (SAR) suggests that the presence of halogen substituents significantly enhances antifungal activity .
Anticancer Potential
Although less explored, preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. Further research is necessary to elucidate its mechanisms and therapeutic potential in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, potentially acting as a competitive inhibitor.
- Receptor Modulation : The compound may bind to specific receptors, altering downstream signaling pathways.
- Membrane Disruption : There is evidence suggesting that it can disrupt microbial membranes, leading to cell death.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of imidazole derivatives including this compound showed that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
- Antifungal Effects : In clinical isolates of C. albicans, this compound demonstrated significant inhibition compared to standard antifungal agents, suggesting its potential as an alternative treatment option.
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-9-5-8(1-2-10(9)12)6-14-4-3-13-7-14/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUTTZQZIJVGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CN=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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